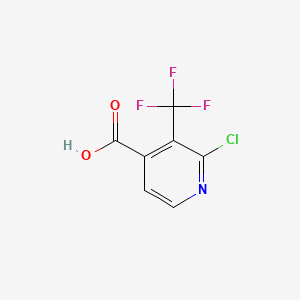

2-Chloro-3-(trifluoromethyl)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-(trifluoromethyl)isonicotinic acid, also known as 2C-T-3, is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of the isonicotinic acid family and is a fluorinated analog of the psychedelic phenethylamine 2C-T-7. 2C-T-3 has been studied for its ability to act as a potent agonist of the serotonin 5-HT2A receptor, and has also been proposed to act as a partial agonist of the 5-HT2C receptor. Additionally, 2C-T-3 has been studied for its potential applications in the treatment of neurological disorders and its ability to modulate the release of certain neurotransmitters.

Scientific Research Applications

Chemical Synthesis

“2-Chloro-3-(trifluoromethyl)isonicotinic acid” is a useful research chemical . It can be used as a building block in the synthesis of various complex molecules. Its unique structure, which includes a trifluoromethyl group and a carboxylic acid group, makes it a versatile compound in chemical synthesis .

Pharmaceutical Research

This compound could potentially be used in the development of new pharmaceuticals. The presence of the trifluoromethyl group can enhance the biological activity of pharmaceutical compounds, making this compound a valuable tool in drug discovery .

Material Science

In material science, “2-Chloro-3-(trifluoromethyl)isonicotinic acid” could potentially be used in the development of new materials. The trifluoromethyl group can impart unique properties to materials, such as increased stability and altered reactivity .

Fluorine-Containing Heterocyclic Compound Synthesis

The compound has been mentioned in a patent for the synthetic method of a fluorine-containing heterocyclic compound . This suggests that it could be used as a starting material in the synthesis of these types of compounds .

Development of Fluorinated Polymers

The trifluoromethyl group in “2-Chloro-3-(trifluoromethyl)isonicotinic acid” could potentially be used in the development of fluorinated polymers. These polymers have unique properties, such as high resistance to solvents, acids, and bases .

Environmental Science

In environmental science, “2-Chloro-3-(trifluoromethyl)isonicotinic acid” could potentially be used in studies related to the environmental impact of trifluoromethylated compounds .

Mechanism of Action

Target of Action

It is known that isonicotinic acid derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

It’s worth noting that isonicotinic acid derivatives typically work by binding to their target enzymes or receptors, thereby modulating their activity .

Biochemical Pathways

Isonicotinic acid derivatives are known to influence various biochemical pathways depending on their specific targets .

properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPOFUPESWIQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719942 |

Source

|

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227587-24-7 |

Source

|

| Record name | 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)